Molecular Weight and Lipophilicity Advantage Over Lower-Molecular-Weight 2-(Aminoalkyl)benzimidazole Analogs
The target compound exhibits a higher molecular weight (203.28 g/mol) and a more branched lipophilic side chain compared to the common synthetic congeners 2-(1-methylbenzimidazol-2-yl)propan-2-amine (CAS 157763-26-3, MW 189.26) and 3-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine (CAS 797814-91-6 free base, MW 189.26) . The additional methylene and branching are predicted to increase logP by approximately 0.5–0.8 units based on fragment-based calculations, potentially enhancing membrane permeability and altering tissue distribution profiles, although direct experimental logP data are not publicly available [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 203.28 g/mol; Molecular Formula = C₁₂H₁₇N₃; predicted XLogP3 ≈ 2.5–2.8 (fragment-based estimate) |
| Comparator Or Baseline | 2-(1-Methylbenzimidazol-2-yl)propan-2-amine (CAS 157763-26-3): MW = 189.26; Molecular Formula = C₁₁H₁₅N₃; computed LogP = 1.94 (ChemSrc). 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-amine free base (CAS 797814-91-6): MW = 189.26; Molecular Formula = C₁₁H₁₅N₃ |
| Quantified Difference | ΔMW = +14.02 g/mol (+7.4%) relative to both comparators; predicted ΔLogP ≈ +0.5 to +0.8 |
| Conditions | Structures and computed properties; no experimentally measured logP or logD values are available for the target compound |
Why This Matters
Higher molecular weight and lipophilicity may translate into distinct permeability, metabolic stability, and off-target binding profiles, which are critical parameters in lead optimization and chemical probe selection.
- [1] PubChem. (2026). XLogP3 algorithm description. Computed LogP estimates based on atom-type and fragment contributions. View Source
